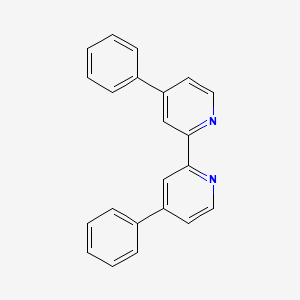

4,4'-Diphenyl-2,2'-bipyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-phenyl-2-(4-phenylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)22-16-20(12-14-24-22)18-9-5-2-6-10-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMSMRJQZMTIMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064128 | |

| Record name | 4,4'-Diphenyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6153-92-0 | |

| Record name | 4,4′-Diphenyl-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6153-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bipyridine, 4,4'-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bipyridine, 4,4'-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Diphenyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-diphenyl-2,2'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 4,4'-Diphenyl-2,2'-bipyridine

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Diphenyl-2,2'-bipyridine

Authored by a Senior Application Scientist

Foreword: In the landscape of materials science, coordination chemistry, and organic electronics, the utility of a molecule is dictated by its intrinsic physicochemical properties. This compound stands out as a cornerstone ligand and molecular building block, prized for its rigidity, electronic characteristics, and thermal stability.[1] This guide provides an in-depth exploration of these core properties, moving beyond simple data recitation to explain the causality behind experimental observations and the rationale for standardized analytical protocols. The information herein is curated for researchers, chemists, and drug development professionals who require a functional and deep understanding of this versatile compound.

Core Molecular Identity

This compound (CAS: 6153-92-0) is a heterocyclic aromatic compound. Its structure consists of a 2,2'-bipyridine core with phenyl substituents at the 4 and 4' positions.[2] This substitution is not merely additive; the phenyl groups significantly influence the molecule's electronic structure, solubility, and steric profile, enhancing its stability and utility in complex chemical systems.[2]

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext];

edge [style=invis];

// Define nodes for atoms with positions

N1 [label="N", pos="1.0,0.7!"];

C2 [label="C", pos="0.0,1.4!"];

C3 [label="C", pos="-1.0,0.7!"];

C4 [label="C", pos="-1.0,-0.7!"];

C5 [label="C", pos="0.0,-1.4!"];

C6 [label="C", pos="1.0,-0.7!"];

N1p [label="N", pos="-3.0,0.7!"];

C2p [label="C", pos="-2.0,1.4!"];

C3p [label="C", pos="-4.0,0.7!"];

C4p [label="C", pos="-4.0,-0.7!"];

C5p [label="C", pos="-2.0,-1.4!"];

C6p [label="C", pos="-3.0,-0.7!"];

C_Ph1 [label="C", pos="-2.0,-2.8!"];

C_Ph2 [label="C", pos="-5.9,-0.7!"];

// Draw bonds for the bipyridine core

edge [style=solid, color="#202124"];

C2 -- C3 -- C4 -- C5 -- C6 -- N1 -- C2;

C2p -- C3p -- C4p -- C5p -- C6p -- N1p -- C2p;

C2 -- C2p;

// Draw bonds to phenyl groups

C5 -- C_Ph1;

C4p -- C_Ph2;

// Add text labels for phenyl groups

Ph1 [label="Ph", pos="-2.0,-3.5!"];

Ph2 [label="Ph", pos="-6.6,-0.7!"];

// Invisible edges for spacing

edge [style=invis];

C_Ph1 -- Ph1;

C_Ph2 -- Ph2;

}

Caption: Generalized workflow for Suzuki-Miyaura synthesis.

Protocol: Synthesis of this compound

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,4'-dichloro-2,2'-bipyridine (1.0 eq), phenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition & Degassing: Add a 4:1:1 mixture of toluene, ethanol, and water. The solvent volume should be sufficient to create a stirrable slurry. It is critical to degas the mixture by bubbling nitrogen or argon through it for 20-30 minutes. This step removes dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

-

Catalyst Introduction: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~2-5 mol%), to the flask under a positive pressure of inert gas.

-

Reaction Execution: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the limiting reagent is consumed (typically 12-24 hours).

-

Product Isolation: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is then purified, typically by column chromatography on silica gel or recrystallization from a suitable solvent like ethanol, to yield the final product as an off-white powder.[3]

Solubility Profile

The solubility of this compound is a critical parameter for its application in solution-phase reactions, material fabrication, and biological assays. The introduction of the two phenyl groups significantly increases its hydrophobicity compared to unsubstituted bipyridine.

Table 2: Qualitative Solubility Data

| Solvent | Solubility | Rationale |

| :--- | :--- | :--- |

| Water | Limited / Insoluble | The large, nonpolar aromatic structure dominates, preventing significant interaction with polar water molecules.[3][4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[5] |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, its high polarity and aprotic nature facilitate dissolution.[5] |

| Chloroform (CHCl₃) | Soluble | A common nonpolar organic solvent effective for aromatic compounds.[5] |

| Tetrahydrofuran (THF) | Soluble | A moderately polar ether that can dissolve the compound.[5] |

| Ethanol | Soluble | A polar protic solvent that shows good solubility for this compound.[4] |

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol provides a reliable method for determining the quantitative solubility of the compound in a specific solvent at a controlled temperature.[6]

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of sealed vials, each containing a known volume of the desired organic solvent. The visible presence of undissolved solid is essential to ensure saturation.[6]

-

Equilibration: Place the vials in a constant-temperature shaker bath (e.g., 25 °C). Agitate the mixtures for a prolonged period (24-48 hours is standard) to ensure that thermodynamic equilibrium between the solid and dissolved states is achieved.[6] This step is the cornerstone of the method's accuracy.

-

Phase Separation: Cease agitation and allow the vials to rest in the temperature bath for several hours, permitting the excess solid to settle completely.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant without disturbing the solid phase. A syringe with a micro-filter (e.g., 0.22 µm) is used to prevent the transfer of any undissolved particulates.

-

Quantification: Dilute the extracted aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., UV-Vis Spectrophotometer). Measure the absorbance and calculate the concentration against a pre-established calibration curve. The original saturated concentration is then determined by accounting for the dilution factor.

Thermal Stability

The compound's high melting point of 188-190 °C indicates strong intermolecular forces in the solid state and suggests good thermal stability.[3][7] This is a crucial property for applications in devices like OLEDs, which operate at elevated temperatures.[1][8] Thermogravimetric Analysis (TGA) is the standard method for quantitatively assessing thermal stability.

Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of this compound into a TGA sample pan (e.g., alumina or platinum).

-

Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative degradation.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 600 °C).

-

Data Analysis: The instrument records the sample's mass as a function of temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins. This provides a quantitative measure of the compound's thermal stability under non-oxidative conditions.

Spectroscopic and Photophysical Properties

The electronic structure of this compound gives rise to distinct spectroscopic signatures, which are fundamental for its characterization and application in photochemistry and sensing.[2][9]

Table 3: Key Spectroscopic Data

| Technique | Observation / Peak | Interpretation |

| :--- | :--- | :--- |

| UV-Vis Absorption | Intense absorption bands in the UV region (typically 250-400 nm in solution).[10] | Attributed to π-π* and n-π* electronic transitions within the conjugated aromatic system. |

| Fluorescence Emission | Exhibits fluorescence, making it useful for photophysical studies and as a component in luminescent materials.[2][9] | The emission results from the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). |

| ¹H NMR | Complex aromatic region (7-9 ppm). | Shows distinct signals for the protons on the bipyridine core and the attached phenyl rings. |

| ¹³C NMR | Multiple signals in the aromatic carbon region (120-160 ppm).[11] | Confirms the presence of the different carbon environments within the molecule's framework. |

| FTIR | C=C and C=N stretching vibrations (1400-1600 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹).[12] | Characteristic vibrational modes confirming the aromatic and heterocyclic nature of the compound. |

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 6153-92-0: 4,4′-Diphenyl-2,2′-bipyridine | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 6153-92-0 | FD10297 [biosynth.com]

- 10. mdpi.com [mdpi.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound | C22H16N2 | CID 80259 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 4,4'-Diphenyl-2,2'-bipyridine: Synthesis, Properties, and Advanced Applications

Introduction

In the landscape of coordination chemistry and material science, the design of sophisticated ligands is paramount to the development of functional molecules with tailored electronic and photophysical properties. Among the vast library of chelating agents, 4,4'-Diphenyl-2,2'-bipyridine stands out as a cornerstone ligand. Identified by its CAS number 6153-92-0 , this heterocyclic compound is a derivative of 2,2'-bipyridine, featuring phenyl substituents at the 4 and 4' positions.[1][2][3] These phenyl groups are not mere decorations; they are critical to modulating the ligand's steric and electronic characteristics, enhancing the stability and performance of its metal complexes in a variety of advanced applications.[2][4] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its pivotal role in photocatalysis and organic electronics, offering valuable insights for researchers and professionals in drug development and material science.

Core Physicochemical Properties

A comprehensive understanding of a molecule's intrinsic properties is the foundation for its effective application. This compound is typically an off-white to pale yellow solid, a physical characteristic that is important for its handling and formulation in various experimental setups.[5] Its molecular structure, consisting of two interconnected pyridine rings with phenyl appendages, imparts a high degree of rigidity and a large π-conjugated system, which are central to its utility in photophysical applications.[2][4]

| Property | Value | Source(s) |

| CAS Number | 6153-92-0 | [1][2][3] |

| Molecular Formula | C₂₂H₁₆N₂ | [1][3][5] |

| Molecular Weight | 308.38 g/mol | [1][3][5][6] |

| Appearance | Off-white to pale yellow powder | [4][5] |

| Melting Point | 188-190 °C | [5] |

| Solubility | Limited in water, soluble in common organic solvents (e.g., DMF, DMSO, ethanol).[2][5][7] | [2][5][7] |

| Purity | Commercially available in purities of 95-98% or higher.[5] | [5] |

Synthesis of this compound

The synthesis of this compound is a well-established process in organic chemistry, primarily relying on modern cross-coupling reactions. These methods offer high yields and purity, which are critical for its end-use applications.[5] Common synthetic strategies include palladium-catalyzed cross-coupling reactions like the Suzuki or Stille couplings, and homo-coupling reactions such as the Ullmann reaction.[5][8]

The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and cost-effectiveness. For instance, a common pathway involves the coupling of a 4-halopyridine derivative with a phenylating agent, followed by a dimerization step.[5]

Generalized Synthetic Protocol: Palladium-Catalyzed Homo-coupling

A representative method for synthesizing symmetric bipyridines involves the nickel-catalyzed dimerization of 2-chloropyridine derivatives.

Step-by-Step Methodology:

-

Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), a reaction vessel is charged with the 2-chloro-4-phenylpyridine precursor, a nickel(0) catalyst (e.g., Ni(COD)₂), and a suitable reductant such as manganese powder.

-

Solvent Addition: Anhydrous solvent, typically DMF or a similar polar aprotic solvent, is added to dissolve the reactants.

-

Reaction Conditions: The mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed, dried, and concentrated.

-

Final Purification: The crude product is purified by column chromatography or recrystallization to yield the high-purity this compound.

Caption: Generalized workflow for the synthesis of this compound.

Pivotal Role in Coordination Chemistry

The foundational application of this compound lies in its function as a robust bidentate chelating ligand. It readily forms stable complexes with a wide array of transition metals, including ruthenium, iridium, and platinum.[9][10] The two nitrogen atoms of the pyridine rings coordinate with the metal center, forming a five-membered ring that enhances the thermodynamic stability of the resulting complex.

The phenyl substituents at the 4,4'-positions significantly influence the properties of these metal complexes:

-

Electronic Effects: The phenyl groups extend the π-conjugated system of the ligand, which can lower the energy of the π* orbitals. This modification is crucial for tuning the metal-to-ligand charge transfer (MLCT) transitions, a key process in many photophysical and photochemical applications.[11]

-

Steric Hindrance: The bulky phenyl groups can provide steric protection to the metal center, preventing unwanted side reactions and improving the complex's stability.

-

Solubility: The aromatic nature of the phenyl groups enhances the solubility of the metal complexes in organic solvents, facilitating their processing for applications like solution-processed OLEDs.[12]

Applications in Photocatalysis and Solar Energy

The unique electronic properties of this compound and its derivatives make them indispensable in the field of photocatalysis. Ruthenium(II) complexes incorporating this ligand are among the most studied systems for light-driven chemical transformations.[11] These complexes can act as photosensitizers, absorbing visible light and initiating electron transfer processes.

In a typical photocatalytic cycle for CO₂ reduction, a Ru(II) complex with a this compound ligand absorbs a photon, promoting an electron to an excited state (the MLCT state). This excited complex can then transfer an electron to a catalytic center or directly to a substrate like CO₂, initiating its reduction to valuable products like carbon monoxide or formic acid.[13]

Caption: A simplified photocatalytic cycle for CO₂ reduction.

Applications in Organic Electronics: The OLED Revolution

The quest for more efficient and stable Organic Light-Emitting Diodes (OLEDs) has driven significant research into new materials. This compound serves as a critical building block for designing high-performance materials for OLEDs, particularly as electron-transport materials (ETMs) and host materials for phosphorescent emitters.[4][14]

The rigid and planar structure of the bipyridine core, combined with the extended conjugation from the phenyl groups, facilitates efficient electron transport.[4] In an OLED device, the ETM layer is responsible for accepting electrons from the cathode and transporting them to the emissive layer, where they recombine with holes to generate light. The high electron mobility and thermal stability of materials derived from this compound contribute to lower operating voltages and longer device lifetimes.[14][15]

Caption: Basic layered structure of an Organic Light-Emitting Diode (OLED).

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with certain hazards. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.[6]

Conclusion

This compound (CAS: 6153-92-0) is far more than a simple organic molecule; it is a versatile and powerful tool in the arsenal of chemists and material scientists. Its unique combination of a rigid chelating core and tunable electronic properties, courtesy of its phenyl substituents, has established it as a critical component in fields ranging from fundamental coordination chemistry to applied sciences like photocatalysis and organic electronics. The continued exploration of its derivatives promises to unlock further innovations, driving the development of next-generation catalysts, solar energy conversion systems, and advanced electronic devices.

References

- 1. chemscene.com [chemscene.com]

- 2. CAS 6153-92-0: 4,4′-Diphenyl-2,2′-bipyridine | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C22H16N2 | CID 80259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,4-Diphenyl-2,2-Bipyridine - High Purity Compound at Attractive Prices [forecastchemicals.com]

- 8. preprints.org [preprints.org]

- 9. biosynth.com [biosynth.com]

- 10. Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. orbit.dtu.dk [orbit.dtu.dk]

- 13. psecommunity.org [psecommunity.org]

- 14. Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 15. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5'-position of the N-coordinating pyridine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 4,4'-Diphenyl-2,2'-bipyridine in common organic solvents.

An In-depth Technical Guide to the Solubility of 4,4'-Diphenyl-2,2'-bipyridine in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CAS: 6153-92-0) is a cornerstone ligand in modern coordination chemistry and catalysis, prized for its ability to form stable and catalytically active complexes with a variety of transition metals.[1] Its utility in foundational synthetic methodologies such as Suzuki, Heck, and Buchwald-Hartwig couplings underscores its importance in pharmaceutical and materials science research.[1] The successful application of this ligand, from reaction setup and optimization to product purification, is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of this compound, synthesizing theoretical principles with practical, field-proven experimental protocols to empower researchers in maximizing its potential.

Core Physicochemical Properties and Structural Analysis

Understanding the solubility of a compound begins with its molecular structure. This compound is a solid, typically appearing as an off-white to pale yellow powder.[2] Its structure is characterized by a rigid 2,2'-bipyridine core functionalized with phenyl groups at the 4 and 4' positions.[3]

-

Molecular Formula: C₂₂H₁₆N₂[4]

-

Molecular Weight: ~308.38 g/mol [2]

-

Key Structural Features:

-

Bipyridine Core: The two nitrogen atoms in the pyridine rings introduce polarity and act as Lewis basic sites for metal coordination.

-

Phenyl Substituents: The two large, nonpolar phenyl groups significantly increase the molecule's hydrophobic character and surface area. They also contribute to the molecule's rigidity and potential for π-π stacking interactions.[1]

-

The dual nature of this structure—a polar coordinating core flanked by large nonpolar groups—is the primary determinant of its solubility behavior, allowing it to interact favorably with a diverse range of organic solvents. The phenyl groups are known to enhance both the stability and the solubility of the molecule in organic media.[1][3]

The Science of Solubility: Intermolecular Forces at Play

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[5] This means that a solute will dissolve best in a solvent that shares similar intermolecular forces. For this compound, the following forces are most relevant:

-

London Dispersion Forces: These are the primary forces of attraction between the large, electron-rich phenyl rings and the bipyridine backbone. Nonpolar solvents interact almost exclusively through these forces.

-

Dipole-Dipole Interactions: The nitrogen atoms in the pyridine rings create a permanent dipole moment in the bipyridine core. Polar aprotic solvents (e.g., DMSO, DMF) will interact strongly with this region of the molecule.

-

π-π Stacking: The aromatic phenyl and pyridine rings can engage in π-π stacking with aromatic solvents like toluene or benzene, contributing to favorable dissolution.

Due to its significant nonpolar character from the phenyl rings, this compound is generally insoluble or only slightly soluble in highly polar protic solvents like water.[2][6] Conversely, its large size and lack of strong hydrogen bond donating capabilities limit its solubility in some smaller, highly polar solvents.

Qualitative Solubility Profile

| Solvent Class | Solvent Name | Predicted Qualitative Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | Strong dipole-dipole interactions with the bipyridine core. Bipyridine analogs show good solubility.[9][10] |

| N,N-Dimethylformamide (DMF) | Soluble to Very Soluble | Highly polar aprotic solvent capable of strong dipole-dipole interactions.[10] | |

| Acetonitrile (ACN) | Moderately Soluble | Moderate polarity allows for some interaction, but may be less effective than DMSO or DMF for this large molecule. | |

| Tetrahydrofuran (THF) | Soluble | A good balance of moderate polarity and nonpolar character allows for effective solvation of the entire molecule.[10] | |

| Polar Protic | Ethanol / Methanol | Sparingly to Moderately Soluble | Can interact with the nitrogen atoms, but the large hydrophobic phenyl groups limit overall solubility.[9][11] |

| Water | Insoluble | The large, nonpolar surface area of the molecule dominates, leading to unfavorable hydrophobic interactions.[2][6] | |

| Nonpolar | Toluene | Soluble | Aromatic nature allows for favorable π-π stacking interactions with the phenyl and pyridine rings. |

| Hexane / Heptane | Sparingly Soluble to Insoluble | Lacks the polarity and aromaticity to effectively solvate the polar bipyridine core.[11] | |

| Halogenated | Dichloromethane (DCM) | Soluble | Moderate polarity and ability to engage in dispersion forces make it an effective solvent.[8] |

| Chloroform | Soluble | Similar to DCM, its properties are well-suited to solvate both polar and nonpolar regions of the molecule.[10] |

Experimental Protocols for Solubility Determination

Theoretical predictions must be validated by empirical data. The following protocols provide self-validating systems for both rapid qualitative assessment and precise quantitative measurement of solubility.

Protocol for Qualitative Solubility Assessment

This method provides a rapid and straightforward determination of whether the compound is soluble, sparingly soluble, or insoluble in a given solvent at room temperature.

Methodology:

-

Preparation: Dispense approximately 5-10 mg of this compound into a small, clear glass vial (e.g., 4 mL).

-

Solvent Addition: Add the chosen solvent to the vial in 0.5 mL increments.

-

Mixing: After each addition, cap the vial securely and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the vial against a dark background.

-

Soluble: The solid completely dissolves, yielding a clear, particle-free solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain, or the solution appears hazy.

-

Insoluble: The vast majority of the solid remains undissolved.

-

-

Documentation: Record the observation and the total volume of solvent added. Continue adding solvent up to a defined maximum (e.g., 3 mL) to confirm the classification.

Protocol for Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound at a specific temperature. It relies on creating a saturated solution and then quantifying the concentration of the dissolved solute.

Workflow Diagram:

Caption: Experimental workflow for quantitative solubility determination.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Causality: To measure maximum solubility, a saturated solution in equilibrium with excess solid must be created.

-

Action: Add an excess amount of this compound (e.g., 20-30 mg) to a glass vial containing a precise volume (e.g., 5.0 mL) of the selected solvent. The visible presence of undissolved solid after equilibration is essential for validation.[7] Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Causality: Dissolution is a kinetic process. Sufficient time and agitation are required to ensure the system reaches thermodynamic equilibrium. For structurally rigid molecules, 24-48 hours is standard.[8]

-

Action: Place the vials in a constant temperature shaker or water bath (e.g., 25 °C ± 0.5 °C). Agitate the mixtures for 24 to 48 hours.

-

-

Phase Separation:

-

Causality: The concentration of the dissolved solute must be measured. Any suspended solid particles will artificially inflate the result.

-

Action: After equilibration, let the vials stand at the same constant temperature to allow the excess solid to settle. Carefully withdraw a portion of the clear supernatant using a syringe and pass it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical for accuracy.[8]

-

-

Quantification via UV-Vis Spectroscopy:

-

Causality: The aromatic nature of this compound results in strong UV absorbance, allowing for sensitive and accurate quantification based on the Beer-Lambert law.

-

Action:

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent. Measure the UV absorbance for each at the wavelength of maximum absorbance (λmax). Plot absorbance vs. concentration to create a calibration curve.

-

Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve.

-

Calculation: Measure the absorbance of the diluted sample. Use the calibration curve equation to determine its concentration. Multiply by the dilution factor to find the concentration of the original saturated solution, which represents the solubility. Report the final value in units such as mg/mL or mol/L.

-

-

Conclusion for the Practicing Scientist

The solubility of this compound is a direct consequence of its unique molecular architecture, balancing a polar bipyridine core with extensive nonpolar phenyl functionalities. This guide establishes that while it exhibits broad solubility in common organic solvents like DCM, THF, and toluene, its solubility is limited in highly polar protic (water) and aliphatic nonpolar (hexane) media. For any application, from catalytic reaction design to purification by crystallization, the predictive qualitative profile provided herein serves as an essential starting point. However, for process optimization and reproducible science, the quantitative determination of solubility is indispensable. The detailed, self-validating protocols outlined in this guide provide a robust framework for researchers to generate the precise, application-specific data required for success.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 6153-92-0: 4,4′-Diphenyl-2,2′-bipyridine | CymitQuimica [cymitquimica.com]

- 4. This compound | C22H16N2 | CID 80259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. njit.edu [njit.edu]

- 6. Bipyridine - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Core Differences Between 4,4'-Bipyridine and 4,4'-Diphenyl-2,2'-bipyridine

Executive Summary

In the landscape of coordination chemistry and materials science, bipyridine-based ligands are foundational building blocks. Their utility stems from a robust aromatic structure and the presence of nitrogen atoms that serve as potent coordination sites for metal ions. This guide offers a detailed comparative analysis of two pivotal bipyridine ligands: 4,4'-Bipyridine and 4,4'-Diphenyl-2,2'-bipyridine. While both share the bipyridine core, their profound structural disparities—specifically the linkage isomerism (4,4' vs. 2,2') and peripheral functionalization—give rise to fundamentally different coordination behaviors and application profiles. 4,4'-Bipyridine functions as a linear, non-chelating bridging ligand, ideal for constructing extended architectures like metal-organic frameworks (MOFs). In stark contrast, this compound is a sterically-demanding chelating ligand, designed to form discrete, stable complexes with a single metal center, finding utility in catalysis and photophysics. This guide will dissect these differences from first principles, providing researchers, scientists, and drug development professionals with the expert insights required for rational ligand selection and system design.

Foundational Analysis: The Decisive Role of Isomerism and Substitution

The primary distinction between 4,4'-Bipyridine and this compound is twofold:

-

Linkage Isomerism: The point of connection between the two pyridine rings dictates the ligand's fundamental coordination mode. In 4,4'-bipyridine, the link is at the C4 position of each ring, resulting in a linear geometry where the nitrogen lone pairs are directed 180° away from each other. This geometry makes it impossible for both nitrogen atoms to coordinate to the same metal center simultaneously. Conversely, the 2,2'-linkage in this compound places the nitrogen atoms in close proximity, allowing them to bind to a single metal ion in a pincer-like fashion, a process known as chelation.[1][2]

-

Peripheral Substitution: The presence of bulky phenyl groups at the 4,4'-positions of the 2,2'-bipyridine core introduces significant steric hindrance and modifies the ligand's electronic properties. These phenyl groups influence the solubility, photophysical characteristics, and the geometric and electronic environment of the resulting metal complex.[3][4]

This guide will explore the cascading effects of these two core differences on the molecules' structure, properties, and ultimate applications.

Molecular Structure and Conformation

4,4'-Bipyridine: The Linear Bridging Unit

4,4'-Bipyridine, with the chemical formula (C₅H₄N)₂, is a colorless solid composed of two pyridine rings linked at their respective para-positions.[5][6] In its ground state, the molecule is largely planar, though the two pyridyl rings can rotate along the central C-C bond.[7] The critical feature for coordination chemistry is the spatial orientation of the nitrogen lone pairs, which are positioned on opposite sides of the molecule. This linear arrangement preordains its role as a bridging ligand or "linker."[8]

Caption: Molecular structure of 4,4'-Bipyridine.

This compound: The Sterically-Tuned Chelator

This compound (C₂₂H₁₆N₂) is a more complex ligand.[9] Its foundation is the 2,2'-bipyridine isomer, which is known to be one of the most widely used chelating ligands in chemistry.[10] The two pyridine rings are connected at the ortho-positions relative to the nitrogen atoms.[1] This linkage allows the molecule to adopt a cis-conformation, enabling both nitrogen atoms to coordinate to a single metal center, forming a highly stable five-membered ring.[11][12] The addition of phenyl rings at the 4 and 4' positions introduces significant steric bulk, which can influence the coordination sphere of the metal and enhance solubility in organic solvents.[3] These substituents also extend the π-conjugated system, impacting the ligand's electronic and photophysical properties.[13]

Caption: Structure of this compound.

Comparative Physicochemical Properties

The structural differences manifest in distinct physical and chemical properties, which are critical for experimental design, such as solvent selection and reaction conditions.

| Property | 4,4'-Bipyridine | This compound | Rationale for Difference |

| Molecular Formula | C₁₀H₈N₂[5] | C₂₂H₁₆N₂[9] | Addition of two C₆H₅ phenyl groups. |

| Molar Mass | 156.19 g/mol [5][6] | 308.38 g/mol [9][14] | Phenyl groups add significant mass. |

| Melting Point | 109-114 °C[5][7] | 188-190 °C[14][15] | Larger size, greater surface area, and potential for π-stacking interactions increase intermolecular forces. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol.[16][17] | Limited solubility in water; good solubility in organic solvents.[3][14] | The large, nonpolar phenyl groups significantly increase hydrophobicity and enhance solubility in nonpolar organic solvents. |

| pKa | ~4.8[6] | ~4.5[15] | The electron-withdrawing nature of the phenyl groups slightly decreases the basicity of the pyridine nitrogen atoms. |

Coordination Chemistry: Bridging vs. Chelation

The most significant divergence between these two ligands is their behavior upon interaction with metal ions. This distinction governs the architecture and function of the resulting coordination compounds.

4,4'-Bipyridine: The Architect of Coordination Polymers

Due to its linear geometry and divergent nitrogen donors, 4,4'-bipyridine is incapable of chelation. Instead, it excels as a linker, bridging two separate metal centers.[18][19] This property is extensively exploited in crystal engineering to construct one-, two-, or three-dimensional coordination polymers, including Metal-Organic Frameworks (MOFs).[8][20] In these structures, 4,4'-bipyridine acts as a rigid rod or "pillar," connecting metal nodes (single ions or clusters) into extended, often porous, networks.[21][22]

Caption: 4,4'-Bipyridine as a bridging ligand.

This compound: The Robust Chelator

The 2,2'-linkage allows this compound to act as a bidentate chelating agent, forming a stable 5-membered ring with a metal ion.[1][12] This chelate effect results in thermodynamically stable discrete mononuclear complexes. The attached phenyl groups play a crucial role by:

-

Imposing Steric Hindrance: The bulky phenyl groups can control the number of ligands that coordinate to a metal center and influence the overall geometry of the complex.[23][24]

-

Tuning Electronic Properties: The phenyl groups extend the π-system of the ligand, which can be used to fine-tune the photophysical and electrochemical properties of the metal complex, such as absorption and emission wavelengths.[13][25]

Caption: this compound as a chelating ligand.

Applications: From Porous Materials to Catalysis

The distinct coordination modes translate directly into disparate fields of application.

-

4,4'-Bipyridine is a cornerstone in materials science. Its primary use is as a linker in the synthesis of MOFs and coordination polymers.[20][26] These materials have applications in gas storage and separation, catalysis, and sensing.[27] It is also a precursor in the production of the herbicide paraquat.[5]

-

This compound and its derivatives are central to the development of discrete molecular systems.[4] Metal complexes featuring this ligand are widely used as:

-

Homogeneous Catalysts: The stable chelate structure is ideal for creating well-defined catalytic sites for a variety of organic transformations.[28][29]

-

Photosensitizers and Emitters: The extended π-conjugation allows for the tuning of light-absorbing and light-emitting properties, making these complexes suitable for applications in solar cells, organic light-emitting diodes (OLEDs), and photoredox catalysis.[25][30]

-

Sensors: The ligand's unique electronic properties can be exploited in the design of chemical sensors.[3]

-

Experimental Protocols

To illustrate the practical implications of the ligands' differing behaviors, the following generalized protocols are provided.

Protocol: Synthesis of a Coordination Polymer with 4,4'-Bipyridine

This protocol describes a typical solvothermal synthesis of a MOF, where 4,4'-bipyridine acts as a bridging ligand.

Objective: To synthesize a cobalt-based coordination polymer, [Co(4,4'-bipy)(carboxylate)]n.

Methodology:

-

Reagent Preparation: In a Teflon-lined stainless steel autoclave, combine a cobalt(II) salt (e.g., Co(NO₃)₂·6H₂O, 1 mmol), a dicarboxylic acid linker (e.g., 1,3-benzenedicarboxylic acid, 0.75 mmol), and 4,4'-bipyridine (0.25 mmol).[26]

-

Solvent Addition: Add a suitable solvent, typically deionized water or an organic solvent like N,N-dimethylformamide (DMF) (e.g., 6 mL H₂O).[26]

-

Solvothermal Reaction: Seal the autoclave tightly. Place it in a programmable oven and heat to a specific temperature (e.g., 120 °C) for an extended period (e.g., 90 hours) to allow for slow crystal growth.[26]

-

Cooling and Isolation: Allow the autoclave to cool slowly to room temperature.

-

Product Recovery: Collect the resulting crystals by filtration. Wash the product thoroughly with distilled water and/or the reaction solvent to remove any unreacted starting materials.

-

Drying: Dry the final product in a vacuum oven at a mild temperature (e.g., 50 °C).[26]

Caption: Workflow for coordination polymer synthesis.

Protocol: Synthesis of a Discrete Metal Complex with this compound

This protocol outlines the synthesis of a discrete nickel(II) complex, showcasing the chelating nature of the substituted 2,2'-bipyridine ligand.

Objective: To synthesize a [Ni(this compound)Cl₂] complex.

Methodology:

-

Inert Atmosphere: Conduct the reaction in a nitrogen-filled glovebox or using standard Schlenk line techniques to prevent oxidation.

-

Reagent Combination: In a reaction vial, charge a nickel(II) source such as (DME)NiCl₂ (1.0 equivalent, where DME is dimethoxyethane) and this compound (1.0 equivalent).

-

Solvent Addition: Add an anhydrous solvent (e.g., dichloromethane or THF) to dissolve the reactants.

-

Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 4-12 hours). A color change or precipitation of the product is often observed.

-

Isolation: If a precipitate forms, collect it by filtration. If the product is soluble, reduce the solvent volume under vacuum to induce crystallization/precipitation.

-

Washing and Drying: Wash the isolated solid with a non-coordinating solvent (e.g., pentane or diethyl ether) to remove any soluble impurities and dry the complex under vacuum.

Conclusion

The key differences between 4,4'-Bipyridine and this compound are not superficial; they are fundamental, arising from the core architecture of the molecules. 4,4'-Bipyridine is a quintessential linear bridging ligand , enabling the construction of extended, porous coordination polymers. In contrast, this compound is a sterically-functionalized chelating ligand , designed for the synthesis of stable, discrete metal complexes with tunable electronic and photophysical properties. A thorough understanding of this "bridging vs. chelating" dichotomy, and the steric/electronic effects of substituents, is paramount for professionals in chemistry and drug development to rationally design and engineer functional molecular and material systems.

References

- 1. grokipedia.com [grokipedia.com]

- 2. fiveable.me [fiveable.me]

- 3. CAS 6153-92-0: 4,4′-Diphenyl-2,2′-bipyridine | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. 4,4'-Bipyridine - Wikipedia [en.wikipedia.org]

- 6. 4,4'-Bipyridine | C10H8N2 | CID 11107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,4'-Bipyridine | 553-26-4 [chemicalbook.com]

- 8. Crystal engineering of coordination polymers using 4,4′-bipyridine as a bond between transition metal atoms - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. This compound | C22H16N2 | CID 80259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nbinno.com [nbinno.com]

- 15. chembk.com [chembk.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. 4,4�-bipyridine [chemister.ru]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Two pillared-layer metal–organic frameworks constructed with Co(ii), 1,2,4,5-benzenetetracarboxylate, and 4,4′-bipyridine: syntheses, crystal structures, and gas adsorption properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 21. 3D Ni and Co redox-active metal–organic frameworks based on ferrocenyl diphosphinate and 4,4′-bipyridine ligands as efficient electrocatalysts for the hydrogen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 22. Magnetic hysteresis in 1D organometallic lanthanide chain compounds containing 4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Introducing sterically demanding substituents and π–π-interactions into [Cu(P^P)(N^N)] + complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00276H [pubs.rsc.org]

- 25. Photophysical properties of 4,4'-di-tert-butyl-2,2'-bipyridine supported 6-membered 2,2'-diphenyl-X platinacycles (X = CH2, NMe, O) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. nbinno.com [nbinno.com]

- 28. Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 29. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 30. academic.oup.com [academic.oup.com]

Navigating the Synthesis and Handling of 4,4'-Diphenyl-2,2'-bipyridine: A Comprehensive Technical Guide for Laboratory Professionals

Introduction: The Significance and Challenges of 4,4'-Diphenyl-2,2'-bipyridine

This compound is a substituted bipyridine ligand of significant interest in coordination chemistry, catalysis, and materials science. Its rigid, planar structure and robust coordination properties make it a valuable building block in the synthesis of novel metal complexes with tailored electronic and photophysical properties. These characteristics are pivotal in the development of advanced materials for applications ranging from organic light-emitting diodes (OLEDs) to solar energy conversion and pharmaceuticals.

However, the same reactivity that makes this compound valuable necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards. It is designed to empower researchers, scientists, and drug development professionals to work confidently and safely with this versatile compound.

Section 1: Hazard Identification and Risk Assessment

A comprehensive understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. While specific toxicity data for this compound is not extensively published, data from structurally similar bipyridine derivatives provides a strong basis for a cautious approach.

1.1 GHS Classification and Hazard Statements

Based on aggregated data from suppliers and safety data sheets (SDS), this compound is classified with the following hazards[1][2]:

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1][2][3] |

Pictogram: GHS07 (Exclamation Mark)[1]

The causality behind these classifications lies in the chemical nature of bipyridine compounds. The nitrogen atoms in the pyridine rings can interact with biological molecules, potentially leading to irritation of the skin, eyes, and respiratory tract. The aromatic phenyl groups may also contribute to its toxicological profile.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

The primary directive for handling this compound is to minimize all routes of exposure. This is achieved through a multi-layered approach encompassing engineering controls, administrative controls, and the consistent use of appropriate Personal Protective Equipment (PPE).

2.1 Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the hazardous substance. For this compound, which is typically a solid powder, the primary engineering control is a well-ventilated workspace.

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood.[4] This is critical to prevent the inhalation of fine dust particles.

-

Ventilation: Ensure that the laboratory has adequate general ventilation to dilute any fugitive emissions.

2.2 Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Category | Specifications and Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields are mandatory.[5][6] In situations with a higher risk of splashing, such as when transferring solutions, a face shield should be worn in addition to goggles.[7] |

| Skin Protection | Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact.[8] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.[3][8] Protective Clothing: A lab coat is the minimum requirement. For larger quantities or tasks with a higher potential for contamination, a complete suit protecting against chemicals should be considered.[8] |

| Respiratory Protection | For routine handling within a fume hood, respiratory protection is typically not required. However, if there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH-approved particulate respirator (e.g., N95) should be used.[6][8] |

Experimental Workflow: Safe Weighing and Solution Preparation

Caption: Workflow for weighing and preparing solutions of this compound.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment and ensuring the integrity of the compound.

3.1 Handling Procedures

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[8][9] Use appropriate tools, such as a spatula, for transfers.

-

Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[10] Wash hands thoroughly after handling the compound, even if gloves were worn.[8]

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[11]

3.2 Storage Conditions

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][9][11]

-

Inert Atmosphere: For long-term storage and to maintain product quality, storing under an inert atmosphere is recommended.[11]

-

Security: Store the compound in a locked cabinet or an area with restricted access, accessible only to authorized personnel.[3][4]

Section 4: Emergency Procedures and First Aid

In the event of an accidental exposure or spill, a rapid and informed response is critical to minimizing harm.

4.1 First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[6][8][12] Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][11] |

4.2 Accidental Release Measures

-

Small Spills: For small spills of the solid, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[6][8] Avoid generating dust during cleanup.[3]

-

Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection.[5] Contain the spill and collect the material using a method that does not generate dust, such as a HEPA-filtered vacuum.

-

General Cleanup: After the material has been collected, decontaminate the area with a suitable cleaning agent. Do not let the product enter drains.[8]

Emergency Response Logic

References

- 1. This compound | 6153-92-0 [sigmaaldrich.com]

- 2. This compound | C22H16N2 | CID 80259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. geneseo.edu [geneseo.edu]

- 4. benchchem.com [benchchem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. mmbio.byu.edu [mmbio.byu.edu]

- 7. epa.gov [epa.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 4,4'-Bipyridine - Safety Data Sheet [chemicalbook.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. fishersci.com [fishersci.com]

- 12. shop.chemsupply.com.au [shop.chemsupply.com.au]

literature review of 4,4'-Diphenyl-2,2'-bipyridine applications

An In-depth Technical Guide on the Applications of 4,4'-Diphenyl-2,2'-bipyridine

Abstract

This compound (CAS: 6153-92-0) is a highly versatile heterocyclic compound that has garnered significant attention across diverse scientific disciplines. Its rigid, conjugated structure and potent chelating ability make it an indispensable ligand for creating metal complexes with unique electronic, optical, and catalytic properties. This technical guide provides a comprehensive review of the primary applications of this compound, targeting researchers, scientists, and professionals in drug development and materials science. We will delve into its pivotal role in catalysis, its function as a critical component in advanced optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs), its utility in constructing luminescent sensors and supramolecular assemblies, and its emerging use in electrochemical systems. This document synthesizes field-proven insights with detailed methodologies to serve as an authoritative resource for harnessing the full potential of this remarkable molecule.

Introduction to this compound

The utility of this compound stems from its distinct molecular architecture. The bipyridine core provides a robust bidentate chelation site for transition metals, while the phenyl groups at the 4 and 4' positions introduce significant steric bulk and extend the π-conjugated system. This unique combination modulates the electronic properties, enhances the stability, and influences the solubility of its resulting metal complexes, making it a superior alternative to unsubstituted 2,2'-bipyridine in many applications.[1]

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and application development.

| Property | Value | Source(s) |

| CAS Number | 6153-92-0 | [2][3] |

| Molecular Formula | C₂₂H₁₆N₂ | [2][3][4] |

| Molecular Weight | 308.38 g/mol | [2][4] |

| Appearance | Off-white to pale yellow powder | [4] |

| Melting Point | 188-190 °C | [4] |

| Solubility | Soluble in many organic solvents; limited solubility in water | [4] |

| Purity | Commercially available with ≥95% purity | [3] |

Synthesis Overview

The synthesis of this compound is typically achieved through transition-metal-catalyzed cross-coupling reactions.[4] Common strategies include Suzuki, Stille, and Negishi couplings, which offer efficient ways to form the C-C bonds between the pyridine and phenyl rings.[5][6] Ullmann-type homocoupling of 4-phenyl-2-halopyridine precursors is another established method.[4] The choice of synthetic route is often dictated by factors such as precursor availability, desired yield, scalability, and purification requirements.[4] For high-end applications like OLEDs, achieving high purity is critical to ensure reproducible and optimal device performance.[4][7]

Applications in Catalysis

As a bidentate ligand, this compound readily chelates to transition metals, forming stable and active catalytic species.[1] Its structural features allow for the fine-tuning of the catalyst's steric and electronic environment.

Photocatalysis

In the field of visible-light photoredox catalysis, ligands play a crucial role in tuning the photophysical and electrochemical properties of metal complexes.[8] this compound is used to construct robust photocatalysts, particularly with ruthenium(II). These complexes can absorb visible light to reach a long-lived metal-to-ligand charge transfer (MLCT) excited state, which is a potent single-electron-transfer reagent.[9][10]

For example, Ru(II) complexes bearing diphenyl-bipyridyl ligands are employed in the photocatalytic oxidation of alcohols.[9] In these systems, the Ru(II) complex acts as a photosensitizer that, upon irradiation, initiates an electron transfer cascade, ultimately leading to the oxidation of the substrate.[9] The turnover numbers for such reactions can be significant, demonstrating the efficiency of these catalysts.[9]

Caption: General mechanism for photoredox catalysis.

Cross-Coupling Reactions

Complexes of this compound are frequently used in foundational C-C and C-N bond-forming reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.[1] The steric hindrance provided by the phenyl groups can enhance catalyst stability and prevent decomposition, while the extended π-system influences the electronic density at the metal center, allowing for fine-tuning of catalytic activity.[1] These reactions are cornerstones of modern organic synthesis, particularly in the pharmaceutical and advanced materials industries.[1]

Role in Optoelectronics and Materials Science

The rigid, conjugated nature of this compound makes it an excellent building block for materials with desirable photophysical properties.[7]

Organic Light-Emitting Diodes (OLEDs)

This compound and its derivatives are integral to the development of high-performance OLEDs.[7] It can be incorporated into various layers of the OLED stack, but it is particularly valuable as a ligand in phosphorescent emitters. Iridium(III) complexes containing bipyridine-based ligands are highly effective triplet emitters, enabling OLEDs to achieve high quantum efficiencies.[11] The phenyl substituents help to tune the emission color and improve the stability of the complex.[11] Furthermore, bipyridine compounds can serve as host materials in the emissive layer due to their high triplet energies.[12]

| Device Structure | Emitter Complex Type | Max. EQE (%) | Max. C.E. (cd/A) | Emission Color | Reference |

| Multilayer OLED | Ir(III) with bipyridine ligand | 14.9 | 39.8 | Sky-Blue | [11] |

| Single Layer OLED | Ru(bpy)₃(ClO₄)₂ | 1.4 | - | Red (660 nm) | [13][14] |

EQE = External Quantum Efficiency; C.E. = Current Efficiency

Caption: Basic structure of a multilayer OLED device.

Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, a photosensitizer dye absorbs light and injects electrons into a semiconductor, typically TiO₂. Ruthenium complexes containing substituted bipyridine ligands are among the most efficient sensitizers developed.[15] Porphyrin-based sensitizers that incorporate a bipyridine group as an acceptor and anchoring unit have also shown excellent performance.[16] The bipyridine moiety provides strong binding to the TiO₂ surface, which facilitates efficient electron injection and can reduce charge recombination at the electrode/electrolyte interface, leading to higher power conversion efficiencies (PCE).[16] A solar cell using a porphyrin sensitizer with a bipyridine anchoring group achieved a PCE of 5.08%, outperforming a similar dye with a pyridine anchor (3.57%).[16]

Luminescent Materials and Sensors

Metal complexes incorporating this compound often exhibit strong and stable luminescence (fluorescence or phosphorescence).[7] This property is harnessed to create chemical sensors. The emission properties of these complexes can be modulated by the presence of specific analytes, allowing for sensitive and selective detection. For example, porphyrin-based sensors can detect volatile organic compounds or acidic gases through changes in their absorbance or fluorescence spectra.[17] The high quantum yields and tunable emission wavelengths of platinum(II) complexes with substituted bipyridine ligands also make them promising for sensing applications.[18][19]

Supramolecular Chemistry and Metal-Organic Frameworks (MOFs)

The defined geometry and coordinating ability of this compound make it an excellent tecton (building block) for constructing complex, higher-order structures.

It can serve as a bridging ligand to create discrete, two-dimensional metallacycles and other supramolecular coordination complexes (SCCs).[20][21] These structures have potential applications in catalysis, host-guest chemistry, and molecular recognition.[20] Additionally, it can function as a linker molecule in the synthesis of Metal-Organic Frameworks (MOFs).[7] MOFs are porous, crystalline materials with exceptionally high surface areas, making them suitable for applications in gas storage, separation, and heterogeneous catalysis.[7]

Experimental Protocols

To provide practical insight, this section outlines representative experimental procedures based on established literature.

Protocol: Synthesis of a Ruthenium(II)-Bipyridine Complex

This protocol is a generalized procedure for synthesizing a mononuclear Ru(II) complex, adapted from literature describing the preparation of similar compounds.[9][22]

Objective: To synthesize a complex of the type cis-[Ru(this compound)(L)₂Cl₂], where L is another ligand like DMSO or a phosphine.

Materials:

-

cis(Cl), cis(S)-[Ru(bpy)(dmso-S)₂Cl₂] (starting material)[22]

-

This compound

-

Appropriate solvent (e.g., methanol, ethanol, or a chlorinated solvent)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the ruthenium precursor cis(Cl), cis(S)-[Ru(bpy)(dmso-S)₂Cl₂] in the chosen solvent.

-

In a separate flask, dissolve a stoichiometric equivalent of this compound in the same solvent.

-

Add the ligand solution to the ruthenium precursor solution dropwise with stirring.

-

Heat the reaction mixture to reflux for several hours (the exact time and temperature will depend on the specific reactants and solvent). Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure. The product may precipitate out of the solution.

-

Collect the solid product by filtration, wash it with a small amount of cold solvent and then with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material.

-

Dry the product under vacuum.

-

Characterize the final product using techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm its structure and purity.

Protocol: Fabrication of a Single-Layer OLED

This is a simplified protocol for fabricating a single-layer OLED using a spin-coating method, based on procedures for Ru(II) complex-based devices.[13][14]

Objective: To fabricate a device with the structure ITO / Emissive Layer / Metal Cathode.

Materials:

-

Indium tin oxide (ITO)-coated glass substrate

-

Emissive material (e.g., a Ru(II) complex with this compound ligands) dissolved in a suitable solvent (e.g., acetonitrile).

-

Metal for cathode (e.g., Ga:In eutectic or vacuum-evaporated Aluminum).[13]

-

Spin coater

-

Vacuum thermal evaporator (for evaporated cathodes)

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrate by sonicating sequentially in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and treat with UV-ozone or oxygen plasma to improve the work function and remove organic residues.

-

Spin-Coating the Emissive Layer: Transfer the cleaned ITO substrate to a spin coater. Dispense the solution of the emissive material onto the center of the substrate. Spin-coat at a defined speed (e.g., 1000-3000 rpm) for a set time (e.g., 30-60 seconds) to form a uniform thin film.

-

Annealing: Transfer the substrate to a hotplate and anneal at a moderate temperature (e.g., 80-120 °C) to remove residual solvent. This step should be performed in an inert environment (e.g., a glovebox) to prevent degradation of the emissive material.

-

Cathode Deposition:

-

For Ga:In eutectic: In a glovebox, carefully apply a small drop of the liquid Ga:In eutectic onto the emissive layer to act as the top electrode.[13]

-

For Evaporated Metal: Transfer the substrate to a vacuum thermal evaporator. Deposit a layer of metal (e.g., Aluminum or Calcium/Aluminum) at a high vacuum (<10⁻⁶ Torr) to form the cathode. A shadow mask is used to define the active area of the device.

-

-

Encapsulation and Testing: Encapsulate the device to protect it from atmospheric moisture and oxygen. Test the current-voltage-luminance (I-V-L) characteristics of the completed OLED device using a source meter and a photodetector.

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone ligand and molecular building block in modern chemistry. Its applications, spanning from enhancing catalytic efficiency to enabling next-generation optoelectronic devices, are a testament to its versatility. The continued exploration of new metal complexes and derivatives of this ligand promises to yield materials with even more advanced properties. Future research will likely focus on developing more cost-effective and sustainable synthetic routes, designing novel catalysts for challenging chemical transformations, and engineering more efficient and stable materials for solar energy conversion and solid-state lighting. The foundational insights provided in this guide aim to empower researchers to innovate and expand the already impressive application portfolio of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C22H16N2 | CID 80259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. nbinno.com [nbinno.com]

- 5. preprints.org [preprints.org]

- 6. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Structures and photophysical properties of two luminescent bipyridine compounds: 2',6'-difluoro-6-[3-(pyridin-2-yloxy)phenyl]-2,3'-bipyridine and 2',6'-dimethoxy-6-[3-(pyridin-2-yloxy)phenyl]-2,3'-bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 14. [PDF] Solid-State Organic Light-Emitting Diodes Based on Tris(2,2‘-bipyridine)ruthenium(II) Complexes | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Pyridyl vs. bipyridyl anchoring groups of porphyrin sensitizers for dye sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. New members of the family of highly luminescent 1,3-bis(4-phenylpyridin-2-yl)-4,6-difluorobenzene platinum(ii) complexes: exploring the effect of substituents on the 4-phenylpyridine unit - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Ruthenafuran Complexes Supported by the Bipyridine-Bis(diphenylphosphino)methane Ligand Set: Synthesis and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

using 4,4'-Diphenyl-2,2'-bipyridine as a ligand in organometallic chemistry.

An Application Guide to 4,4'-Diphenyl-2,2'-bipyridine in Organometallic Chemistry

Introduction: The Strategic Advantage of the Diphenyl Bipyridine Ligand

In the intricate field of organometallic chemistry, the selection of a ligand is a critical decision that dictates the stability, reactivity, and functionality of a metal complex. Among the vast library of chelating agents, this compound stands out as a ligand of strategic importance. Its rigid 2,2'-bipyridine core ensures strong bidentate coordination to a transition metal center, while the phenyl substituents at the 4 and 4' positions introduce unique and advantageous properties.

Typically appearing as an off-white to pale yellow powder, this compound (C₂₂H₁₆N₂) is characterized by its stability and solubility in common organic solvents.[1] The true value of this ligand lies in the synergistic interplay of its structural features:

-

Enhanced Stability: The phenyl groups provide significant steric bulk around the coordinated metal, creating a more stable complex that is less susceptible to decomposition or unwanted side reactions.[2]

-

Tunable Electronic Properties: The extended π-system, encompassing the bipyridine and phenyl rings, directly influences the electronic density at the metal center. This allows for the fine-tuning of the complex's redox potentials and photophysical properties.[2]

-

Modulated Solubility: The lipophilic nature of the phenyl groups enhances the solubility of the resulting metal complexes in nonpolar organic solvents, a crucial factor for optimizing reaction conditions and device fabrication.[2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications, experimental protocols, and mechanistic principles associated with the use of this compound in organometallic chemistry.

Core Applications in Modern Chemistry

The unique structural and electronic attributes of this compound have led to its widespread use in several key areas of research and development.

Homogeneous Catalysis

As a robust ancillary ligand, this compound is instrumental in stabilizing metal centers in various oxidation states, making it highly suitable for redox catalysis.[2] Its complexes have demonstrated significant efficacy in:

-

Cross-Coupling Reactions: The ligand is frequently employed in foundational C-C and C-N bond-forming reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are cornerstones of modern synthetic chemistry, particularly in the production of pharmaceuticals and advanced materials.[2]

-

Photocatalysis: The ligand's ability to participate in and stabilize metal-to-ligand charge transfer (MLCT) states makes its complexes, particularly with Iridium and Ruthenium, potent photocatalysts for a range of organic transformations.

Photophysics and Optoelectronics

The extended π-conjugation of the this compound ligand plays a crucial role in tailoring the photophysical properties of metal complexes. This is particularly evident in the development of phosphorescent materials for Organic Light-Emitting Diodes (OLEDs).

-